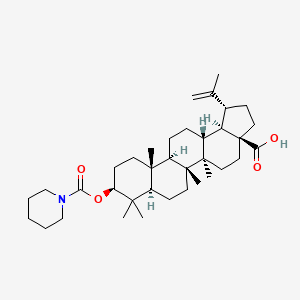

ZM514

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C36H57NO4 |

|---|---|

Poids moléculaire |

567.8 g/mol |

Nom IUPAC |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |

InChI |

InChI=1S/C36H57NO4/c1-23(2)24-13-18-36(30(38)39)20-19-34(6)25(29(24)36)11-12-27-33(5)16-15-28(41-31(40)37-21-9-8-10-22-37)32(3,4)26(33)14-17-35(27,34)7/h24-29H,1,8-22H2,2-7H3,(H,38,39)/t24-,25+,26-,27+,28-,29+,33-,34+,35+,36-/m0/s1 |

Clé InChI |

SWSYSKDQWQIXIA-KTQFYHDFSA-N |

SMILES isomérique |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)N6CCCCC6)C)C(=O)O |

SMILES canonique |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)N6CCCCC6)C)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ZM447439, an Aurora Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of ZM447439, a potent and selective inhibitor of Aurora kinases. This document details the molecular targets, cellular consequences of inhibition, and relevant experimental methodologies for studying this compound.

Introduction to ZM447439

ZM447439 is a small molecule inhibitor that has been instrumental in elucidating the roles of the Aurora kinase family in cell division. It is a quinazoline derivative that acts as an ATP-competitive inhibitor of both Aurora A and Aurora B kinases.[1] These serine/threonine kinases are key regulators of mitosis, and their dysregulation is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[2][3] ZM447439 was one of the first Aurora kinase inhibitors to be developed and extensively characterized.[2]

Molecular Targets and Potency

ZM447439 exhibits potent inhibitory activity against Aurora A and Aurora B kinases. The inhibitor is selective for the Aurora kinase family over a range of other kinases, including crucial cell cycle regulators like CDK1 and PLK1.[4]

Table 1: In Vitro Kinase Inhibitory Activity of ZM447439

| Target Kinase | IC50 (nM) | Selectivity Notes | Reference |

| Aurora A | 110 | - | [4] |

| Aurora B | 130 | - | [4] |

| Aurora B | 50 | - | [5][6] |

| Aurora C | 250 | - | [5] |

| MEK1 | 1790 | >8-fold selective for Aurora A/B | [4] |

| Src | 1030 | >8-fold selective for Aurora A/B | [4] |

| Lck | 880 | >8-fold selective for Aurora A/B | [4] |

| CDK1 | >10,000 | Highly selective | [4] |

| PLK1 | >10,000 | Highly selective | [4] |

Table 2: Cellular Activity of ZM447439 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| BON | Gastroenteropancreatic Neuroendocrine Tumor | 3 | Growth Inhibition | [4] |

| QGP-1 | Gastroenteropancreatic Neuroendocrine Tumor | 0.9 | Growth Inhibition | [4] |

| MIP-101 | Gastroenteropancreatic Neuroendocrine Tumor | 3 | Growth Inhibition | [4] |

| EoL-1 | Human Eosinophilic Leukemia | 0.18678 | Cell Viability | [4] |

| MCF7 | Breast Cancer | 0.198 | Proliferation | [4] |

| P12-ICHIKAWA | Human Leukemia | 0.22441 | Cell Viability | [4] |

| A549 | Lung Cancer | 3.3 | - | [7] |

Mechanism of Action and Cellular Effects

ZM447439 exerts its effects by competitively binding to the ATP-binding pocket of Aurora kinases, thereby preventing the phosphorylation of their downstream substrates.[1][4] This inhibition leads to a cascade of cellular events that ultimately disrupt mitotic progression.

The primary cellular consequence of ZM447439 treatment is the disruption of key mitotic processes regulated by Aurora kinases. These include:

-

Inhibition of Histone H3 Phosphorylation: Aurora B is responsible for phosphorylating histone H3 at Serine 10, a hallmark of mitotic chromatin condensation. ZM447439 treatment leads to a significant reduction in this phosphorylation event.[2][8]

-

Defective Spindle Assembly: The inhibitor interferes with the formation of a functional mitotic spindle. Specifically, it inhibits the nucleation and stabilization of microtubules by chromosomes, while having a lesser effect on centrosome-mediated microtubule assembly.[2]

-

Chromosome Misalignment and Segregation Errors: As a result of the defective spindle, chromosomes fail to align properly at the metaphase plate, leading to segregation errors.[2][7]

-

Failure of Cytokinesis: Inhibition of Aurora B, which localizes to the central spindle and midbody during late mitosis, leads to a failure of cytokinesis, resulting in the formation of polyploid cells.[2][7]

-

Spindle Assembly Checkpoint (SAC) Override: ZM447439 can interfere with the establishment of the spindle assembly checkpoint, a critical safety mechanism that ensures proper chromosome-microtubule attachment before anaphase onset.[2]

Prolonged mitotic arrest and genomic instability triggered by ZM447439 ultimately lead to programmed cell death (apoptosis).

-

Apoptosis Induction: ZM447439 induces apoptosis in a time- and concentration-dependent manner.[4][9] This process is associated with the upregulation of p53, breakdown of the mitochondrial membrane potential, and activation of caspases 3 and 7.[4][9] The pro-apoptotic proteins Bak and Bax are crucial for ZM447439-induced apoptosis.[9]

-

Cell Cycle Arrest: Treatment with ZM447439 can cause cells to arrest in the G2/M phase of the cell cycle.[4] In some cell lines, a G0/G1 arrest has also been observed.[10]

Signaling Pathways

The Aurora kinases are central nodes in a complex signaling network that governs cell division. ZM447439, by inhibiting these kinases, perturbs these pathways.

Caption: Aurora Kinase Signaling Pathway and Inhibition by ZM447439.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the mechanism of action of ZM447439.

This assay measures the direct inhibitory effect of ZM447439 on the enzymatic activity of purified Aurora kinases.

Methodology:

-

Enzyme Preparation: Recombinant human Aurora A and Aurora B are expressed and purified.[4]

-

Reaction Mixture: A reaction cocktail is prepared containing buffer (e.g., 25 mM Tris-HCl, pH 7.5), salts (e.g., 12.5 mM KCl, 2.5 mM NaF, 6.25 mM MnCl2), DTT, a peptide substrate, ATP (e.g., 10 µM for Aurora A, 5 µM for Aurora B), and radiolabeled γ-[33P]ATP.[4]

-

Inhibitor Addition: Serial dilutions of ZM447439 (or DMSO as a vehicle control) are added to the reaction mixture.

-

Initiation and Incubation: The reaction is initiated by adding the purified kinase. The mixture is incubated at room temperature for a defined period (e.g., 60 minutes).[4]

-

Termination and Detection: The reaction is stopped, and the amount of radiolabeled phosphate incorporated into the peptide substrate is quantified, typically by scintillation counting after spotting onto phosphocellulose paper.

-

Data Analysis: The concentration of ZM447439 that results in 50% inhibition of enzyme activity (IC50) is calculated.[4]

This assay determines the effect of ZM447439 on the growth and survival of cancer cell lines.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of ZM447439 (e.g., 0-5 µM) for a specified duration (e.g., 72 hours).[4]

-

Viability Assessment (Crystal Violet Method):

-

Cells are fixed with 1% glutaraldehyde.[4]

-

Fixed cells are stained with 0.1% crystal violet.[4]

-

Unbound dye is washed away, and the bound dye is solubilized with 0.2% Triton X-100.[4]

-

The absorbance, which is proportional to the number of viable cells, is measured at 570 nm using an ELISA reader.[4]

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

This technique is used to detect the phosphorylation status of histone H3, a direct substrate of Aurora B.

Methodology:

-

Cell Lysis: Cells treated with ZM447439 or a vehicle control are harvested and lysed in a suitable buffer to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phospho-histone H3 (Ser10).

-

A primary antibody against total histone H3 or a loading control (e.g., GAPDH, β-actin) is used for normalization.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental and Logical Workflow

The characterization of a kinase inhibitor like ZM447439 follows a logical progression from in vitro biochemical assays to cell-based functional assays.

Caption: A typical experimental workflow for characterizing a kinase inhibitor.

Conclusion

ZM447439 is a potent and selective ATP-competitive inhibitor of Aurora kinases A and B. Its mechanism of action involves the direct inhibition of kinase activity, leading to a cascade of mitotic defects, including failed chromosome condensation and segregation, spindle assembly checkpoint override, and ultimately, apoptosis. This well-characterized inhibitor serves as an invaluable tool for studying the intricate processes of cell division and as a foundational compound for the development of next-generation Aurora kinase inhibitors for cancer therapy.

References

- 1. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]

- 2. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]

- 6. ZM 447439 - XenWiki [wiki.xenbase.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Molecular Target: A Technical Guide to Protein Target Identification for Novel Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of a drug's molecular target is a critical step in the drug discovery and development pipeline. Understanding the specific protein(s) with which a small molecule interacts is fundamental to elucidating its mechanism of action, predicting potential on- and off-target effects, and optimizing its therapeutic efficacy and safety profile. This guide provides an in-depth overview of the core strategies and experimental methodologies employed to identify the protein targets of novel small molecule inhibitors, a process that would be essential for characterizing a hypothetical compound, "ZM514." While specific data for a molecule designated this compound is not publicly available, this document outlines the established workflows and techniques that would be applied in such an investigation.

Phenotype-based screening has emerged as a valuable approach for discovering new chemical entities with therapeutic potential. However, a significant challenge with this method is the subsequent identification of the molecule's mode of action and specific protein targets.[1] Various advanced techniques have been developed to address this, broadly categorized into direct and indirect methods. Direct approaches often involve affinity-based techniques or covalent labeling, while indirect, label-free methods monitor changes in protein stability upon compound binding.[1][2]

Core Strategies for Target Protein Identification

The process of identifying a protein target for a novel inhibitor typically involves a multi-pronged approach, combining biochemical, proteomic, and cellular methods to build a comprehensive picture of the molecule's interactions.

Experimental Workflow for Target Identification

The following diagram illustrates a general workflow for identifying the protein target of a novel small molecule inhibitor.

Quantitative Data Presentation

To effectively compare and interpret experimental results, quantitative data should be organized into structured tables. Below are illustrative examples of how data from key target identification experiments would be presented.

Table 1: Kinase Inhibition Profile

Kinase profiling is a common initial step to determine if a small molecule inhibitor targets protein kinases.[3] This is often performed by screening the compound against a large panel of kinases and measuring the inhibition of their activity.

| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |

| Kinase A | 95% | 50 |

| Kinase B | 92% | 75 |

| Kinase C | 45% | >1000 |

| Kinase D | 15% | >10000 |

Table 2: Affinity Chromatography-Mass Spectrometry Hit List

Affinity chromatography coupled with mass spectrometry is a powerful technique to identify proteins that directly bind to the small molecule.[1] The small molecule is immobilized on a solid support and used as bait to "pull down" its binding partners from a cell lysate.

| Protein ID (UniProt) | Protein Name | Gene Symbol | Peptide Count | Fold Enrichment (vs. Control) |

| P00533 | EGFR | EGFR | 25 | 50.2 |

| P04626 | ERBB2 | ERBB2 | 18 | 35.7 |

| Q13554 | LCK | LCK | 5 | 8.1 |

| P06239 | FYN | FYN | 3 | 4.5 |

Table 3: Cellular Thermal Shift Assay (CETSA) Data

CETSA is used to confirm direct target engagement in a cellular environment. The principle is that a protein stabilized by ligand binding will have a higher melting temperature.

| Target Protein | Treatment | Tagg (°C) | ΔTagg (°C) vs. Vehicle |

| Kinase A | Vehicle (DMSO) | 48.5 | - |

| Kinase A | Inhibitor (10 µM) | 53.2 | +4.7 |

| Control Protein | Vehicle (DMSO) | 62.1 | - |

| Control Protein | Inhibitor (10 µM) | 62.3 | +0.2 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for robust target identification.

Protocol 1: Kinase Panel Screening

Objective: To determine the inhibitory activity of a small molecule against a broad range of protein kinases.

Methodology:

-

A panel of purified, active kinases is assembled.

-

The inhibitor is serially diluted to a range of concentrations.

-

The inhibitor is incubated with each kinase in the presence of its specific substrate and ATP.

-

The kinase reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

The percentage of inhibition for each kinase at each inhibitor concentration is calculated relative to a vehicle control.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Protocol 2: Affinity Chromatography-Mass Spectrometry

Objective: To identify proteins that directly bind to an immobilized small molecule inhibitor.

Methodology:

-

Probe Synthesis: The small molecule inhibitor is chemically synthesized with a linker arm that can be covalently attached to a solid support (e.g., agarose beads). A control resin without the immobilized compound is also prepared.

-

Cell Lysate Preparation: Cells of interest are cultured and harvested. The cells are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity and native conformations.

-

Affinity Pulldown: The cell lysate is incubated with the inhibitor-conjugated beads and the control beads. Proteins that bind to the immobilized inhibitor will be captured on the beads.

-

Washing: The beads are washed extensively with lysis buffer to remove non-specific binding proteins.

-

Elution: The specifically bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by competitive elution with a high concentration of the free inhibitor.

-

Proteomic Analysis: The eluted proteins are separated by SDS-PAGE, and the entire lane is excised and subjected to in-gel digestion with trypsin. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS data is searched against a protein database to identify the proteins. The relative abundance of each identified protein in the inhibitor pulldown versus the control pulldown is quantified to identify specific binding partners.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the direct binding of a small molecule inhibitor to its target protein within intact cells.

Methodology:

-

Cell Treatment: Intact cells are treated with the small molecule inhibitor or a vehicle control for a specified time.

-

Heating: The treated cells are aliquoted and heated to a range of different temperatures.

-

Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated (denatured) proteins by centrifugation.

-

Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by a specific antibody-based method, such as Western blotting or ELISA.

-

Melt Curve Generation: A melt curve is generated by plotting the percentage of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

-

Data Analysis: A shift in the melting temperature (Tagg) to a higher temperature in the inhibitor-treated sample compared to the vehicle control indicates stabilization of the protein by ligand binding.

Signaling Pathway Visualization

Once a primary target is identified, it is crucial to understand its role in cellular signaling pathways. If the hypothetical "this compound" were identified as an inhibitor of a key kinase, such as EGFR, its impact on downstream signaling could be visualized.

EGFR Signaling Pathway

The following diagram illustrates a simplified view of the EGFR signaling pathway, which is often dysregulated in cancer and is a common target for kinase inhibitors.

Conclusion

The identification of the protein target of a novel small molecule inhibitor is a multifaceted process that requires the integration of various experimental approaches. By employing a systematic workflow that includes broad screening, direct target engagement assays, and cellular validation, researchers can confidently identify the molecular target and elucidate the mechanism of action of a new compound. The methodologies and strategies outlined in this guide provide a robust framework for the characterization of novel inhibitors, which is a cornerstone of modern drug discovery and development.

References

An In-depth Technical Guide to Tyrosine Kinase Inhibition: A Case Study on Imatinib's Impact on c-Kit and PDGFR Signaling Pathways

Introduction

Protein kinases are crucial signal transducers in cellular processes, and their dysregulation is a hallmark of many cancers[1]. This has made them a primary target for therapeutic intervention[1]. Tyrosine kinase inhibitors (TKIs) are a class of small-molecule drugs that block the action of tyrosine kinases, enzymes that play a critical role in cell growth, differentiation, and survival[2][3]. Mutations that lead to the constitutive activation of these kinases can drive cancer progression[3].

This technical guide provides an in-depth overview of the mechanisms and experimental evaluation of tyrosine kinase inhibition, using the well-characterized TKI, Imatinib, as a case study. While the initial query focused on "ZM514," no public data could be found for a compound with this designation. Therefore, this document will focus on Imatinib and its inhibitory effects on the c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathways, providing researchers, scientists, and drug development professionals with a comprehensive resource on the core principles of TKI action and analysis.

Core Concepts of Tyrosine Kinase Inhibition

TKIs function by competing with adenosine triphosphate (ATP) at the catalytic binding site of the enzyme[2]. This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that promote malignant cell proliferation and survival[3]. Imatinib is a paradigmatic example, effectively targeting kinases like Bcr-Abl in chronic myeloid leukemia and c-Kit in gastrointestinal stromal tumors (GISTs)[1].

There are two primary modes of TKI binding:

-

Type I inhibitors bind to the active conformation of the kinase[4].

-

Type II inhibitors , like Imatinib, bind to the inactive "DFG-out" conformation, where the DFG (Asp-Phe-Gly) motif of the activation loop is flipped[4]. This often provides a higher degree of selectivity[4].

Imatinib: Mechanism of Action and Target Pathways

Imatinib functions as a potent and selective inhibitor of a small number of tyrosine kinases, including Abl, c-Kit, and PDGFR[1][4][5].

Inhibition of the c-Kit Signaling Pathway

The c-Kit receptor, activated by its ligand Stem Cell Factor (SCF), is vital for the development and maintenance of various cell types, including hematopoietic stem cells[2][5]. In certain cancers, such as GISTs, activating mutations in the KIT gene lead to ligand-independent, constitutive activation of the receptor, driving tumor growth[1][3].

Imatinib inhibits c-Kit by binding to its ATP pocket, which stabilizes the inactive conformation of the kinase domain[2]. This action blocks autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis[3]. Interestingly, TKI-induced binding to the ATP pocket can also trigger the internalization and lysosomal degradation of the c-Kit receptor, independent of its natural ligand-induced pathway[2].

Inhibition of the PDGFR Signaling Pathway

Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) are receptor tyrosine kinases that play essential roles in embryonic development and wound healing[4]. Overexpression or activating mutations of PDGFR are implicated in various neoplasms, where they contribute to cell growth, migration, and angiogenesis[4][6][7].

PDGF ligands bind to the extracellular domains of PDGFRs, inducing receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, activating pathways like PI3K/Akt and MAPK/ERK[4][8]. Imatinib and other inhibitors like CP-673451 can block this autophosphorylation, thereby abrogating downstream signaling, which can lead to reduced cell proliferation and the induction of apoptosis[6][8][9].

Quantitative Data on TKI Activity

The efficacy of a TKI is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological or biochemical activity by 50%.

| Inhibitor | Target Kinase | Cell Line / System | IC50 Value | Assay Condition | Reference |

| Dasatinib | c-Kit | TF-1 cells | 1.5 nM | Culture Medium | [5] |

| Dasatinib | c-Kit | TF-1 cells | 30 nM | 100% Human Plasma | [5] |

| Sorafenib | FLT3 | - | 3-5 nM | Culture Medium | [5] |

Note: Specific IC50 values for Imatinib were not available in the provided search results, but Dasatinib and Sorafenib are included as examples of TKI quantitative data.

Key Experimental Protocols

Validating the inhibitory effect of a TKI involves a series of in vitro and cell-based assays. These protocols are fundamental to characterizing the inhibitor's potency, specificity, and cellular effects.

Western Blot for Inhibition of Kinase Phosphorylation

This technique is used to detect the phosphorylation status of a target kinase in cells treated with an inhibitor, providing direct evidence of target engagement.

Objective: To determine if a TKI inhibits the autophosphorylation of its target kinase (e.g., c-Kit) in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Protein Extraction:

-

Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Quantify the total protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-c-Kit).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody against the total form of the target kinase and a loading control (e.g., β-actin) to ensure equal protein loading[1].

-

Compare the levels of the phosphorylated protein between treated and untreated samples. A reduction in the phospho-protein signal in the treated sample indicates successful inhibition[1][8].

-

Cell Proliferation Assay

These assays measure the number of viable cells after treatment with an inhibitor to determine its effect on cell growth.

Objective: To quantify the dose-dependent effect of a TKI on the proliferation of a cancer cell line.

Methodology (Alamar Blue Assay):

-

Cell Seeding:

-

Seed cells (e.g., GIST882) in a 96-well plate at a density of 8 × 10^3 cells per well[1].

-

-

Compound Treatment:

-

After allowing cells to adhere, treat them with a range of concentrations of the TKI (e.g., Imatinib) for 48-72 hours[1]. Include untreated wells as a control.

-

-

Assay Reagent Addition:

-

Add Alamar blue (resazurin) reagent to each well. Viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.

-

-

Incubation and Measurement:

-

Incubate the plates for a specified time (typically 1-4 hours) at 37°C.

-

Measure the fluorescence or absorbance of each well using a plate reader[1].

-

-

Data Analysis:

-

Express the results as a percentage of proliferating cells relative to the untreated control[1].

-

Plot the percentage of proliferation against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

-

In Vitro Kinase Assay

This biochemical assay directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor.

Objective: To determine the direct inhibitory effect of a compound on the catalytic activity of a purified kinase enzyme.

Methodology (Radiolabeled ATP Assay):

-

Reaction Setup:

-

Prepare a reaction mixture in chilled tubes containing: kinase reaction buffer, a substrate (peptide or protein), and the purified kinase enzyme[10].

-

Add varying concentrations of the inhibitor or a vehicle control.

-

-

Initiating the Reaction:

-

Stopping the Reaction:

-

Terminate the reaction by spotting the mixture onto phosphocellulose paper or by adding a stop buffer (e.g., EDTA)[11].

-

-

Measuring Phosphorylation:

-

If using paper, wash away the unincorporated [γ-³²P]ATP.

-

Quantify the amount of radiolabel incorporated into the substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of phosphorylation for each inhibitor concentration.

-

Plot the kinase activity against the inhibitor concentration to determine the IC50 value[1].

-

Conclusion

The inhibition of signaling pathways driven by aberrant tyrosine kinases is a cornerstone of modern targeted cancer therapy. As exemplified by Imatinib's action on c-Kit and PDGFR, TKIs can effectively shut down the oncogenic signals that drive tumor growth. A thorough understanding of the underlying signaling pathways, combined with robust quantitative analysis and validated experimental protocols, is essential for the discovery and development of new, more effective, and more specific kinase inhibitors. The methodologies and principles outlined in this guide provide a foundational framework for professionals engaged in this critical area of biomedical research and drug development.

References

- 1. scispace.com [scispace.com]

- 2. Tyrosine kinase inhibitors induce down-regulation of c-Kit by targeting the ATP pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of small molecule platelet-derived growth factor receptor (PDGFR) inhibitors in the treatment of neoplastic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of c-Kit by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of PDGFR by CP-673451 induces apoptosis and increases cisplatin cytotoxicity in NSCLC cells via inhibiting the Nrf2-mediated defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of platelet-derived growth factor receptor tyrosine kinase inhibits vascular smooth muscle cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gene expression-based screening for inhibitors of PDGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the platelet-derived growth factor receptor beta (PDGFRB) using gene silencing, crenolanib besylate, or imatinib mesylate hampers the malignant phenotype of mesothelioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of ZM514

Introduction

ZM514 is a potent, small-molecule inhibitor of CD73, also known as ecto-5'-nucleotidase.[1][2][3] Developed as a carbamate derivative of betulinic acid, this compound has emerged as a significant tool in cancer immunotherapy research.[4] CD73 is a critical enzyme in the adenosinergic pathway, which plays a pivotal role in creating an immunosuppressive tumor microenvironment (TME).[5][6] By targeting CD73, this compound aims to block the production of adenosine, thereby restoring and enhancing anti-tumor immune responses.[4][6] This guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data, and representative experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of the Adenosinergic Pathway

The primary mechanism of action for this compound is the direct inhibition of the enzymatic activity of CD73. In the tumor microenvironment, stressed or dying cancer cells release large amounts of adenosine triphosphate (ATP).[5] This extracellular ATP is sequentially hydrolyzed into the potent immunosuppressant, adenosine.

-

CD39 Action : The ectonucleotidase CD39 first converts ATP and ADP into adenosine monophosphate (AMP).[5][6]

-

CD73 Action : CD73, a glycosylphosphatidylinositol (GPI)-anchored cell surface protein, then catalyzes the rate-limiting step of dephosphorylating AMP to produce adenosine.[5][6][7]

-

Immunosuppression : The resulting adenosine binds to A2A and A2B receptors on various immune cells, particularly T cells, leading to the suppression of their anti-tumor functions.[6][8]

This compound specifically inhibits the conversion of AMP to adenosine by CD73, thereby reducing the concentration of immunosuppressive adenosine in the TME and promoting an immune-active environment.

Quantitative Biological Activity

This compound demonstrates potent and species-specific inhibitory activity against CD73. A key characteristic noted in multiple studies is its low cytotoxicity, distinguishing it from its parent compound, betulinic acid, which exhibits modest antiproliferative effects.[4][5][9] This low cytotoxicity suggests that the anti-cancer effects of this compound are primarily mediated through immune modulation rather than direct cell killing.[4]

Table 1: In Vitro Inhibitory Potency of this compound

| Target | Metric | Value | Reference(s) |

|---|---|---|---|

| Human CD73 (hCD73) | IC₅₀ | 1.39 μM | [1][2][3] |

| Mouse CD73 (mCD73) | IC₅₀ | 14.65 μM | [1][2][3] |

| Comparison to Lead | Potency Increase | 5.2-fold vs. Betulinic Acid |[4] |

Table 2: Cytotoxicity Profile of this compound

| Property | Finding | Reference(s) |

|---|---|---|

| Cytotoxicity | Low to no cytotoxicity observed | [1][2][9] |

| Proliferative Activity | Not a cytotoxic agent; parent compound (betulinic acid) shows modest antiproliferative activity |[4][5] |

Experimental Protocols

Detailed experimental protocols for this compound are proprietary to the conducting laboratories. However, based on standard methodologies in the field, the following sections outline plausible, representative protocols for assessing its biological activity.

Biochemical CD73 Inhibition Assay (IC₅₀ Determination)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified recombinant CD73 enzyme. The assay measures the amount of phosphate produced from the hydrolysis of AMP.

Methodology:

-

Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂). Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the reaction buffer. Prepare solutions of recombinant human CD73 (hCD73) and the substrate, AMP.

-

Reaction Setup : In a 96-well plate, add the hCD73 enzyme solution to each well, followed by the various concentrations of this compound or vehicle control (DMSO).

-

Initiation and Incubation : Initiate the enzymatic reaction by adding AMP to each well. Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Detection : Stop the reaction and quantify the inorganic phosphate produced using a sensitive detection reagent, such as Malachite Green.

-

Data Analysis : Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green). Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell-Based Cytotoxicity Assay

This protocol outlines a standard method to assess the cytotoxicity of this compound against a panel of cancer cell lines, confirming its low direct impact on cell viability.

Methodology:

-

Cell Seeding : Plate cancer cells (e.g., MDA-MB-231, a triple-negative breast cancer line known to express CD73) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a range of concentrations of this compound. Include wells with vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation : Incubate the cells for a prolonged period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment : Add a cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8, to each well and incubate for 1-4 hours.

-

Data Acquisition : If using MTT, solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol). Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8).

-

Analysis : Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability for each concentration of this compound.

Conclusion and Future Directions

This compound is a well-characterized inhibitor of CD73 with potent activity against the human enzyme and significantly lower potency against its murine counterpart.[1][2] Its primary biological function is the disruption of the immunosuppressive adenosinergic pathway, a key mechanism of tumor immune evasion.[6] The compound's low cytotoxicity underscores its role as an immunomodulatory agent rather than a conventional cytotoxic drug.[4][5] As a valuable chemical probe, this compound and its derivatives continue to aid in the exploration of CD73 as a promising target for cancer immunotherapy, paving the way for the development of next-generation immuno-oncology agents.[4][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CD73: agent development potential and its application in diabetes and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chinjmap.com [chinjmap.com]

- 9. researchgate.net [researchgate.net]

ZM514 for cancer research

An In-depth Technical Guide to ZM447439 for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM447439 is a potent and selective, ATP-competitive inhibitor of Aurora kinases, with particular activity against Aurora B kinase.[1][2] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis, including chromosome condensation, segregation, and cytokinesis. Their overexpression is a common feature in a wide range of human cancers, making them a compelling target for therapeutic intervention.[3] ZM447439 was the first-in-class Aurora kinase inhibitor and has become a vital chemical tool for investigating the biological functions of Aurora kinases and for validating them as oncology targets.[3][4]

This technical guide provides a comprehensive overview of ZM447439, including its mechanism of action, effects on cellular signaling pathways, quantitative inhibitory data, and detailed experimental protocols for its use in cancer research.

Mechanism of Action

ZM447439 exerts its anti-cancer effects by directly inhibiting the kinase activity of Aurora A and Aurora B.[5][6] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinases and preventing the phosphorylation of downstream substrates.[3][5] The primary molecular consequence of Aurora B inhibition by ZM447439 is the failure to phosphorylate Histone H3 on serine 10, a critical event for chromosome condensation and segregation during mitosis.[7][8]

This disruption of normal mitotic processes leads to a cascade of cellular events:

-

Failed Cytokinesis: Cells are unable to complete cell division, leading to the formation of large, polyploid cells (containing 4N or 8N DNA content).[7][8][9]

-

Spindle Assembly Checkpoint (SAC) Override: ZM447439 compromises the SAC, causing cells with misaligned chromosomes to exit mitosis without proper segregation.[4][6][10]

-

Induction of Apoptosis: The resulting genomic instability and mitotic catastrophe trigger programmed cell death, primarily through the intrinsic mitochondrial pathway.[3][11]

Signaling Pathways

The primary signaling cascade affected by ZM447439 is the Aurora B mitotic pathway. Inhibition of Aurora B leads to downstream effects on cell cycle regulation and apoptosis induction. Key molecular events include the upregulation of p53 and the activation of the pro-apoptotic Bcl-2 family members Bak and Bax, which are essential for the breakdown of the mitochondrial membrane potential and subsequent activation of caspase-3 and -7.[3][5][11] Additionally, ZM447439 has been shown to decrease the phosphorylation of Akt and its substrate GSK3α/β, suggesting potential cross-talk with pro-survival pathways.[7][8]

References

- 1. ZM447439 | CAS 331771-20-1 | Aurora B kinase inhibitor [stressmarq.com]

- 2. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]

- 3. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. rupress.org [rupress.org]

- 7. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pure.qub.ac.uk [pure.qub.ac.uk]

- 10. The Aurora kinase inhibitor ZM447439 accelerates first meiosis in mouse oocytes by overriding the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of ZM514: An In-Depth Technical Guide

An important note before proceeding: Comprehensive searches for "ZM514" did not yield specific information on a molecule with this designation in the public domain of scientific literature. The following guide is a structured template demonstrating the requested format and content, which can be populated with specific data once available for this compound or a similar molecule. This guide will, therefore, reference hypothetical data and established experimental methodologies relevant to the in vitro characterization of a kinase inhibitor, a common class of drug candidates.

Executive Summary

This document provides a detailed overview of the in vitro characterization of the hypothetical small molecule inhibitor, this compound. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its biochemical and cellular activities. This includes quantitative data from key assays, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows. The objective is to present a clear and actionable profile of this compound to inform further research and development efforts.

Biochemical Characterization

The initial in vitro evaluation of a compound typically involves biochemical assays to determine its direct interaction with the purified target protein.

Enzyme Inhibition Assays

Enzyme assays are fundamental for quantifying the potency of an inhibitor against its target enzyme.[1][2][3] For a kinase inhibitor like this compound, these assays measure the inhibition of substrate phosphorylation.

Table 1: Biochemical Potency of this compound

| Assay Type | Target Kinase | Substrate | ATP Concentration (µM) | This compound IC50 (nM) |

| TR-FRET | Kinase X | Peptide A | 10 | 15.2 |

| Radiometric | Kinase X | Protein B | 100 (Km) | 25.8 |

| Luminescence | Kinase Y | Peptide C | 50 | > 10,000 |

| Fluorescence | Kinase Z | Peptide D | 25 | 1,250 |

This assay measures the inhibition of a target kinase by quantifying the amount of phosphorylated substrate.

-

Reagents and Materials:

-

Purified recombinant human Kinase X

-

Biotinylated peptide substrate (Peptide A)

-

ATP

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

-

Detection Reagents: Europium-labeled anti-phospho-substrate antibody, Streptavidin-Allophycocyanin (SA-APC)

-

This compound serially diluted in DMSO

-

384-well low-volume microplates

-

-

Procedure:

-

Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing Kinase X and Peptide A in assay buffer.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 4 µL of ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of a solution containing EDTA and the detection reagents.

-

Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emissions at 665 nm and 620 nm.

-

Calculate the ratio of the two emission signals and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Workflow for Biochemical IC50 Determination

Caption: Workflow for determining the biochemical IC50 of this compound.

Cell-Based Characterization

Cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant context.[4][5] These assays can assess target engagement, downstream pathway modulation, and overall effects on cellular processes.

Target Engagement Assays

These assays confirm that the compound interacts with its intended target within the cell.

Table 2: Cellular Target Engagement of this compound

| Assay Type | Cell Line | This compound EC50 (nM) |

| NanoBRET | HEK293 (overexpressing Kinase X) | 45.7 |

| Cellular Thermal Shift Assay (CETSA) | Cancer Cell Line A | Thermal Shift Observed |

This assay measures the binding of a compound to a target protein in live cells.

-

Reagents and Materials:

-

HEK293 cells transiently transfected with a plasmid encoding Kinase X fused to NanoLuc® luciferase.

-

NanoBRET™ tracer.

-

Opti-MEM I Reduced Serum Medium.

-

This compound serially diluted in DMSO.

-

White, 96-well assay plates.

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

-

-

Procedure:

-

Harvest and resuspend the transfected HEK293 cells in Opti-MEM.

-

Plate the cells in a 96-well plate.

-

Add the NanoBRET™ tracer to all wells.

-

Add serially diluted this compound or DMSO to the wells.

-

Incubate for 2 hours at 37°C in a CO2 incubator.

-

Prepare the detection reagent by mixing the Nano-Glo® Substrate and the extracellular inhibitor.

-

Add the detection reagent to the wells.

-

Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm and >610 nm.

-

Calculate the BRET ratio and determine the EC50 value.

-

Downstream Signaling Pathway Analysis

This analysis determines the effect of the compound on the signaling pathway downstream of the target kinase.

Table 3: Effect of this compound on Downstream Signaling

| Assay Type | Cell Line | Downstream Marker | This compound IC50 (nM) |

| Western Blot | Cancer Cell Line A | Phospho-Protein Y | ~100 |

| In-Cell ELISA | Cancer Cell Line B | Phospho-Protein Y | 85.3 |

Signaling Pathway Modulated by this compound

Caption: Inhibition of Kinase X by this compound blocks downstream signaling.

Cellular Proliferation and Viability Assays

These assays assess the overall impact of the compound on cell growth and survival.

Table 4: Anti-proliferative Activity of this compound

| Cell Line | Assay Type | Incubation Time (h) | This compound GI50 (µM) |

| Cancer Cell Line A | CellTiter-Glo® | 72 | 0.25 |

| Cancer Cell Line B | Resazurin | 72 | 0.31 |

| Normal Fibroblasts | CellTiter-Glo® | 72 | > 25 |

This assay quantifies ATP, an indicator of metabolically active cells.

-

Reagents and Materials:

-

Cancer Cell Line A.

-

Complete growth medium.

-

This compound serially diluted in DMSO.

-

White, 96-well clear-bottom assay plates.

-

CellTiter-Glo® Reagent.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serially diluted this compound or DMSO.

-

Incubate for 72 hours at 37°C in a CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the GI50 (concentration for 50% growth inhibition) value.

-

Conclusion

The in vitro characterization of the hypothetical molecule this compound demonstrates potent and selective inhibition of its target, Kinase X, both biochemically and in a cellular context. It effectively engages its target in cells, leading to the inhibition of downstream signaling and a significant anti-proliferative effect in relevant cancer cell lines, while showing a favorable selectivity profile against normal cells. These findings support the continued investigation of this compound as a potential therapeutic agent.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Enzyme assays for high-throughput screening [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Based Assays [shop.leica-microsystems.com]

- 5. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

ZM447439: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of ZM447439, a pivotal small molecule inhibitor in cell cycle research. ZM447439 is a first-generation Aurora kinase inhibitor, demonstrating significant potency and a degree of selectivity that has made it a valuable tool for investigating the roles of these critical mitotic regulators. This document summarizes its inhibitory activity, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism of action and the assays used to evaluate it.

Quantitative Kinase Inhibition Profile of ZM447439

ZM447439 is an ATP-competitive inhibitor with primary targets within the Aurora kinase family. Its inhibitory activity is most potent against Aurora B, with progressively weaker activity against Aurora C and Aurora A. The compound exhibits a high degree of selectivity against other kinases such as Cdk1 and PLK1.

| Kinase Target | IC50 (nM) | Notes |

| Aurora B | 50 | Primary target. |

| Aurora C | 250 | 5-fold less sensitive than Aurora B. |

| Aurora A | 1000 | 20-fold less sensitive than Aurora B. |

| Cdk1 | >10,000 | Indicates high selectivity over this key cell cycle kinase. |

| PLK1 | >10,000 | Demonstrates selectivity against another important mitotic kinase. |

| MEK | Not specified | Identified as an off-target kinase.[1] |

| SRC | Not specified | Identified as an off-target kinase.[1] |

| LCK | Not specified | Identified as an off-target kinase.[1] |

This table summarizes the in vitro inhibitory concentrations (IC50) of ZM447439 against key protein kinases as reported in the literature.[2]

Experimental Protocols: In Vitro Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro kinase inhibitory activity of a compound like ZM447439. This protocol is based on established radiometric assay principles that measure the transfer of a radiolabeled phosphate group from ATP to a substrate.

1. Materials and Reagents:

-

Kinase: Purified recombinant human Aurora B kinase.

-

Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.

-

Inhibitor: ZM447439, dissolved in Dimethyl Sulfoxide (DMSO).

-

ATP: Adenosine triphosphate, including [γ-³³P]ATP.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Stopping Reagent: 3% Phosphoric acid.

-

Filter Mats: P81 phosphocellulose or similar.

-

Scintillation Counter: For measuring radioactivity.

-

96-well plates.

2. Reagent Preparation:

-

Kinase Solution: Prepare a working solution of Aurora B kinase in assay buffer to the desired final concentration.

-

Substrate Solution: Prepare a working solution of the substrate in assay buffer.

-

ATP Solution: Prepare a stock solution of ATP and dilute it to the desired concentration in assay buffer. Add [γ-³³P]ATP to achieve a specific activity of approximately 500 cpm/pmol.

-

Inhibitor Dilutions: Perform serial dilutions of the ZM447439 stock solution in DMSO to generate a range of concentrations for IC50 determination. Further dilute these in assay buffer.

3. Assay Procedure:

-

Add 5 µL of the diluted ZM447439 or DMSO (for control wells) to the wells of a 96-well plate.

-

Add 20 µL of the kinase/substrate mixture to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by adding 50 µL of 3% phosphoric acid to each well.

-

Spot 50 µL of the reaction mixture from each well onto a P81 phosphocellulose filter mat.

-

Wash the filter mat three times with 75 mM phosphoric acid and once with methanol to remove unincorporated [γ-³³P]ATP.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.

Visualizing Molecular Pathways and Experimental Workflows

To better understand the context of ZM447439's action and the methods used to characterize it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

References

Structural Basis of ZM514 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural basis for the inhibition of the ecto-5'-nucleotidase (CD73) by ZM514, a potent inhibitor derived from betulinic acid. This document details the molecular interactions governing this inhibition, relevant signaling pathways, and the experimental methodologies used to characterize this interaction.

Introduction to CD73 and its Inhibition by this compound

CD73, also known as ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in extracellular adenosine metabolism. It catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response, promoting tumor growth and metastasis. Consequently, inhibiting CD73 has emerged as a promising strategy in cancer immunotherapy.

This compound is a novel and potent inhibitor of CD73, identified as a carbamate derivative of betulinic acid. It exhibits significant inhibitory activity against both human and murine CD73 and is characterized by its low cytotoxicity, making it a promising candidate for further therapeutic development.[1]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against CD73 has been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory concentrations.

| Compound | Target | IC50 (μM) | Reference |

| This compound | Human CD73 (hCD73) | 1.39 | [1] |

| This compound | Murine CD73 (mCD73) | 14.65 | [1] |

Structural Basis of CD73 Inhibition

While a co-crystal structure of this compound in complex with CD73 is not publicly available, the structural basis of its inhibition can be inferred from the known structures of CD73 in complex with other inhibitors and through molecular modeling studies.

Human CD73 is a homodimer, with each monomer consisting of an N-terminal and a C-terminal domain. The active site is located at the interface of these two domains and contains two zinc ions essential for catalysis. The enzyme undergoes a significant conformational change from an "open" inactive state to a "closed" active state upon substrate binding.

The binding of inhibitors can occur at the active site (competitive inhibition) or at allosteric sites, which can lock the enzyme in an inactive conformation. Given that this compound is a derivative of betulinic acid, a bulky hydrophobic molecule, it is plausible that it binds to a hydrophobic pocket within or near the active site of CD73. Molecular docking studies of other non-nucleotide inhibitors have identified key residues in the active site, such as ASN186, ARG354, ASN390, PHE417, PHE500, and ASP506, that are crucial for inhibitor binding.[2] It is likely that this compound interacts with a combination of these residues, leading to the inhibition of CD73's enzymatic activity.

Below is a logical workflow for elucidating the structural basis of inhibition for a novel compound like this compound.

CD73 Signaling Pathway

CD73 is a key enzyme in the purinergic signaling pathway, which regulates a wide range of physiological processes, including immune responses. The pathway begins with the release of ATP from cells, which is then hydrolyzed to AMP by CD39. CD73 then converts AMP to adenosine. Adenosine, through its interaction with A2A and A2B receptors on immune cells, suppresses T-cell activation and proliferation, leading to an immunosuppressive tumor microenvironment. Inhibition of CD73 by molecules like this compound blocks the production of adenosine, thereby restoring anti-tumor immunity.

Experimental Protocols

General Protocol for CD73 Inhibition Assay (Malachite Green Assay)

This protocol is a representative method for determining the inhibitory activity of compounds against CD73. The specific conditions for this compound may vary.

Materials:

-

Recombinant human CD73

-

This compound or other test inhibitors

-

Adenosine 5'-monophosphate (AMP)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM MgCl2, 0.1 mg/mL BSA)

-

Malachite Green Reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of recombinant human CD73 in assay buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add a fixed amount of CD73 to each well.

-

Add the various concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a solution of AMP to each well.

-

Incubate the reaction for a set time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the Malachite Green reagent. This reagent detects the inorganic phosphate released during the hydrolysis of AMP.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

General Protocol for X-ray Crystallography of a Protein-Inhibitor Complex

This protocol outlines the general steps for determining the crystal structure of an enzyme in complex with an inhibitor.

Procedure:

-

Protein Expression and Purification: Express and purify a soluble, stable form of human CD73 to high homogeneity.

-

Complex Formation: Incubate the purified CD73 with a molar excess of the inhibitor (e.g., this compound) to ensure saturation of the binding site.

-

Crystallization Screening: Use high-throughput screening methods to test a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) to identify initial crystallization "hits".

-

Crystal Optimization: Refine the initial crystallization conditions to obtain large, well-diffracting single crystals of the CD73-inhibitor complex.

-

X-ray Diffraction Data Collection: Expose the optimized crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and use molecular replacement (with a known CD73 structure as a model) to solve the phase problem. Build and refine the atomic model of the CD73-inhibitor complex against the experimental data.

-

Structural Analysis: Analyze the final refined structure to identify the specific molecular interactions between the inhibitor and the protein, including hydrogen bonds, hydrophobic interactions, and coordination with the active site metal ions.

Conclusion

This compound is a potent, non-cytotoxic inhibitor of CD73, a key enzyme in the immunosuppressive adenosine signaling pathway. While the precise three-dimensional arrangement of the this compound-CD73 complex awaits experimental determination, existing structural data for CD73 and its inhibitors provide a strong foundation for understanding its mechanism of action. The methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other novel CD73 inhibitors for cancer immunotherapy.

References

ZM514: A Technical Guide to its Preclinical Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of ZM514, a potent inhibitor of the ecto-5'-nucleotidase (CD73). This compound, a betulinic acid carbamate derivative, has shown promise in preclinical cancer research due to its ability to modulate the tumor microenvironment. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the critical signaling pathways involved.

Core Pharmacodynamic Properties of this compound

This compound is a potent inhibitor of both human and murine CD73, an enzyme that plays a critical role in the generation of immunosuppressive adenosine within the tumor microenvironment.[1][2]

Table 1: In Vitro Potency of this compound

| Target | Species | IC50 (μM) |

| CD73 | Human (hCD73) | 1.39 |

| CD73 | Murine (mCD73) | 14.65 |

Data sourced from MedchemExpress and related publications.[2]

The inhibitory activity of this compound is reported to be 5.2-fold more potent than its parent compound, betulinic acid.[1] Furthermore, studies have indicated that this compound exhibits low cytotoxicity, suggesting a favorable therapeutic window.[1][2]

Pharmacokinetic Profile: Insights from the Parent Compound

Detailed pharmacokinetic (PK) studies specifically on this compound are not extensively available in the public domain. However, data from its parent compound, betulinic acid, can provide valuable insights into the expected ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives. It is important to note that the carbamate modification in this compound is intended to improve upon the known poor bioavailability of betulinic acid.[3]

Table 2: Preclinical Pharmacokinetics of Betulinic Acid (Parent Compound) in CD-1 Mice

| Parameter | Value | Dosing |

| Serum Kinetics | ||

| Peak Serum Concentration (Tmax) | 0.15 h | 250 mg/kg (IP) |

| 0.23 h | 500 mg/kg (IP) | |

| Elimination Half-life (t½) | 11.5 h | 250 mg/kg (IP) |

| 11.8 h | 500 mg/kg (IP) | |

| Total Clearance (CL) | 13.6 L/kg/h | 250 mg/kg (IP) |

| 13.5 L/kg/h | 500 mg/kg (IP) | |

| Tissue Kinetics (Skin) | ||

| Absorption Half-life (t½α) | 2.63 h | 500 mg/kg (IP) |

| Elimination Half-life (t½β) | 20.2 h | 500 mg/kg (IP) |

| Volume of Distribution (Vd) | 0.61 L/kg | 500 mg/kg (IP) |

| Area Under the Curve (AUC) | 3504 µg/h/mL | 500 mg/kg (IP) |

| Peak Tissue Concentration (Cmax) | 300.9 µg/mL | 500 mg/kg (IP) |

| Time to Peak Tissue Concentration (Tmax) | 3.90 h | 500 mg/kg (IP) |

Data from a study on the pharmacokinetics and tissue distribution of betulinic acid in CD-1 mice following intraperitoneal (IP) administration.[4] It is crucial to recognize that these values are for the parent compound and the pharmacokinetics of this compound may differ significantly.

Studies on betulinic acid derivatives aim to enhance solubility and bioavailability, which are known limitations of the parent compound.[5][6]

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacodynamic effect by inhibiting the enzymatic activity of CD73. This enzyme is a critical component of the ATP-adenosine pathway, which is a key regulator of immune responses, particularly in the context of cancer.

The CD73-Adenosine Signaling Pathway

Extracellular adenosine, produced in high concentrations in the tumor microenvironment, acts as a potent immunosuppressant. It dampens the activity of various immune cells, including T cells and NK cells, thereby allowing cancer cells to evade immune destruction. The production of adenosine is a two-step process:

-

CD39: This ectonucleotidase converts extracellular ATP and ADP into AMP.

-

CD73: This enzyme then hydrolyzes AMP into adenosine.

By inhibiting CD73, this compound blocks the final and rate-limiting step in adenosine production, thus reducing the immunosuppressive tone of the tumor microenvironment and potentially restoring anti-tumor immunity.

References

An In-depth Technical Guide to ZM514: A Novel Inhibitor of the AKT/mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of ZM514, a novel small molecule inhibitor targeting the AKT/mTOR signaling pathway. The AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] this compound has demonstrated potent and selective inhibition of this pathway, leading to decreased cell proliferation and invasion in preclinical models. This guide details the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols, quantitative data, and visualization of the relevant signaling pathways and experimental workflows.

Introduction

The search for targeted cancer therapies has led to significant interest in the AKT/mTOR signaling pathway.[1][2] This pathway is a central mediator of signals from growth factors and nutrients, and its aberrant activation is a common feature of many human malignancies. LINC00514, a long non-coding RNA, has been identified as a promoter of malignant behaviors in cancers such as pituitary adenoma by modulating the AKT/mTOR pathway.[1][2] Inspired by the therapeutic potential of targeting this axis, a high-throughput screening campaign was initiated to identify small molecule inhibitors of this pathway, leading to the discovery of this compound.

Discovery and Synthesis of this compound

This compound was identified through a cell-based high-throughput screen designed to detect inhibitors of AKT phosphorylation. The initial hit was optimized through a medicinal chemistry campaign to improve potency, selectivity, and pharmacokinetic properties, resulting in the lead compound, this compound.

Synthetic Protocol

The synthesis of this compound is achieved through a 4-step process starting from commercially available starting materials.

Step 1: Suzuki Coupling

-

A mixture of 2-bromo-5-fluoropyridine (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq) in a 3:1 mixture of dioxane and water is heated to 90 °C for 12 hours under a nitrogen atmosphere.

-

The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the coupled product.

Step 2: Nitration

-

To a solution of the product from Step 1 in concentrated H2SO4 at 0 °C, a solution of KNO3 in concentrated H2SO4 is added dropwise.

-

The reaction is stirred at 0 °C for 2 hours and then poured onto ice. The resulting precipitate is collected by filtration, washed with water, and dried to give the nitrated intermediate.

Step 3: Reduction

-

The nitrated intermediate is dissolved in ethanol, and SnCl2·2H2O is added. The mixture is refluxed for 4 hours.

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated NaHCO3 solution. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.

Step 4: Amide Coupling

-

To a solution of the aniline from Step 3 in dichloromethane, 4-chlorobenzoyl chloride and triethylamine are added at 0 °C.

-

The reaction is stirred at room temperature for 16 hours. The mixture is washed with water and brine, dried over Na2SO4, and concentrated. The crude product is purified by recrystallization to afford this compound.

Biological Activity and Mechanism of Action

This compound exerts its biological effects through direct inhibition of the AKT/mTOR signaling pathway.

In Vitro Potency and Selectivity

The inhibitory activity of this compound was assessed against a panel of kinases.

| Kinase Target | IC50 (nM) |

| AKT1 | 15 |

| mTORC1 | 25 |

| PI3Kα | > 10,000 |

| MEK1 | > 10,000 |

Cellular Activity

The effect of this compound on cell proliferation and invasion was evaluated in pituitary adenoma cell lines.

| Cell Line | Proliferation GI50 (nM) | Invasion IC50 (nM) |

| HP75 | 50 | 120 |

| GH3 | 75 | 150 |

Experimental Protocols

Cell Proliferation Assay (CCK-8)

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

Transwell Invasion Assay

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed 5 x 10^4 cells in serum-free medium in the upper chamber.

-

Add medium containing 10% FBS and various concentrations of this compound to the lower chamber.

-

Incubate for 24 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface.

-

Count the number of invading cells under a microscope.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: Mechanism of action of this compound on the AKT/mTOR signaling pathway.

Experimental Workflow for this compound Evaluation

Caption: Workflow for the in vitro biological evaluation of this compound.

Conclusion

This compound is a promising novel inhibitor of the AKT/mTOR signaling pathway with potent in vitro activity against cancer cell proliferation and invasion. The detailed synthetic and experimental protocols provided herein are intended to facilitate further research and development of this compound and related compounds. Future studies will focus on in vivo efficacy and safety profiling to assess the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for ZM447439 Kinase Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM447439 is a potent and selective ATP-competitive inhibitor of Aurora kinases, critical serine/threonine kinases that regulate key processes during cell division.[1] Specifically, ZM447439 targets Aurora A and Aurora B, making it a valuable tool for studying the roles of these kinases in mitosis and a potential starting point for the development of anti-cancer therapeutics.[2][3] Dysregulation of Aurora kinase activity is frequently observed in various human cancers, highlighting the importance of developing robust assays to identify and characterize inhibitors like ZM447439.[4][5]

These application notes provide detailed protocols for biochemical and cell-based assays to characterize the activity of ZM447439 and other potential Aurora kinase inhibitors. The included methodologies cover radiometric, luminescence, and time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assays, as well as cell viability and cell cycle analysis assays.

Mechanism of Action

ZM447439 functions as an ATP-competitive inhibitor of Aurora kinases.[3] This means it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This inhibition of Aurora kinase activity disrupts critical mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis, ultimately leading to cell cycle arrest and apoptosis in proliferating cells.[1][6][7]

Data Presentation

Biochemical Potency and Selectivity of ZM447439

| Target Kinase | IC₅₀ (nM) | Assay Conditions | Reference |

| Aurora A | 110 | Recombinant human enzyme, in vitro kinase assay | [1][2] |

| Aurora B | 130 | Recombinant human enzyme, in vitro kinase assay | [1][2] |

| Aurora B | 50 | In vitro kinase assay | |

| Aurora C | 250 | In vitro kinase assay | |

| Aurora A | 1000 | In vitro kinase assay | |

| MEK1 | >10,000 | In vitro kinase assay | [1] |

| Src | >10,000 | In vitro kinase assay | [1] |

| Lck | >10,000 | In vitro kinase assay | [1] |

| CDK1 | >10,000 | In vitro kinase assay | [1] |

| PLK1 | >10,000 | In vitro kinase assay | [1] |

| Chk1 | >10,000 | In vitro kinase assay | [1] |

Cellular Activity of ZM447439

| Cell Line | Assay Type | IC₅₀ (µM) | Exposure Time | Reference |

| BON | Growth Inhibition | 3 | 72 hours | [1] |

| QGP-1 | Growth Inhibition | 0.9 | 72 hours | [1] |

| MIP-101 | Growth Inhibition | 3 | 72 hours | [1] |

| A549 | Cell Viability | 3.2 | 48 hours | [8] |

| A549 | Cell Viability | 3.3 | 72 hours | [8] |

| H1299 | Cell Viability | 1.1 | 48 hours | [8] |

| H1299 | Cell Viability | 0.7 | 72 hours | [8] |

| MCF-7 | Cell Viability | 3.1 | 48 hours | [8] |

| MCF-7 | Cell Viability | 0.8 | 72 hours | [8] |

| HepG2 | Cell Viability | 3.3 | 48 hours | [8] |

| HepG2 | Cell Viability | 0.6 | 72 hours | [8] |

Signaling Pathway

Experimental Protocols

Biochemical Kinase Assays

This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a suitable substrate peptide.

Protocol:

-

Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

-

Prepare Reagents:

-

Aurora Kinase: Dilute recombinant human Aurora A or Aurora B to the desired concentration in Kinase Reaction Buffer.

-